molecular formula C14H13N B2630423 5-phenyl-2,3-dihydro-1H-indole CAS No. 104636-54-6

5-phenyl-2,3-dihydro-1H-indole

Cat. No.: B2630423
CAS No.: 104636-54-6
M. Wt: 195.265
InChI Key: OTLWHHHZQLDXEK-UHFFFAOYSA-N
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Description

5-phenyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.265. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-7,10,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLWHHHZQLDXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104636-54-6
Record name 5-phenyl-2,3-dihydro-1H-indole
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Foundational & Exploratory

5-phenylindoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Medicinal Chemistry[1][2]

Executive Summary

5-Phenylindoline (CAS 104636-54-6) represents a critical structural motif in modern drug discovery, serving as a versatile pharmacophore in the development of Deubiquitinase (DUB) inhibitors, serotonin (5-HT) receptor modulators, and kinase inhibitors.[1][2] Distinguished by its biphenyl-like character constrained within a bicyclic system, it offers unique steric and electronic properties compared to its fully aromatic counterpart, 5-phenylindole.[1][2] This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic routes, and application in high-affinity ligand design.[1][2]

Part 1: Physicochemical Profile[1][2][3]

The transition from indole to indoline introduces a sp³-hybridized C2-C3 bond, significantly altering the planarity and basicity of the molecule.[1][2] 5-Phenylindoline retains the lipophilic biaryl character essential for hydrophobic pocket occupancy while providing a distinct vector for substituent growth at the nitrogen atom.[1][2]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 5-Phenyl-2,3-dihydro-1H-indole
Common Name 5-Phenylindoline
CAS Registry Number 104636-54-6
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Exact Mass 195.1048 Da
SMILES C1CNCc2cc(ccc12)-c3ccccc3
Predicted LogP 3.5 – 3.8
pKa (Conjugate Acid) ~4.9 (Indoline nitrogen is more basic than indole but less than alkyl amines)
Physical State Solid (Low melting point anticipated based on structural analogs)

Part 2: Synthetic Methodologies

The most robust route to 5-phenylindoline is the Suzuki-Miyaura cross-coupling of 5-bromoindoline with phenylboronic acid.[1][2] This pathway avoids the harsh reduction conditions required to convert 5-phenylindole to the indoline, preserving sensitive functional groups if present.[1][2]

Mechanism of Action

The synthesis relies on the Palladium(0)-catalyzed cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoindoline.[1][2]

  • Transmetallation: The phenyl group transfers from the boronate to the Palladium center, activated by a base (e.g., K₂CO₃).[2]

  • Reductive Elimination: The C-C bond forms, releasing 5-phenylindoline and regenerating the catalyst.[1][2]

Synthesis Workflow Diagram

G Start 5-Bromoindoline (CAS 22190-33-6) Conditions K2CO3 (2.0 eq) Dioxane/H2O (4:1) 90°C, 12h Start->Conditions Reagent1 Phenylboronic Acid (1.2 eq) Reagent1->Conditions Catalyst Pd(dppf)Cl2 (5 mol%) Catalyst->Conditions Workup Extraction (EtOAc) Silica Gel Chromatography Conditions->Workup Conversion >95% Product 5-Phenylindoline (CAS 104636-54-6) Workup->Product Yield ~85%

Caption: Optimized Suzuki-Miyaura coupling route for the synthesis of 5-phenylindoline.

Detailed Experimental Protocol

Objective: Synthesis of 5-phenylindoline on a 1.0 gram scale.

  • Reagent Preparation:

    • Charge a reaction flask with 5-bromoindoline (1.0 g, 5.05 mmol).

    • Add phenylboronic acid (0.74 g, 6.06 mmol, 1.2 eq).

    • Add Potassium Carbonate (K₂CO₃) (1.40 g, 10.1 mmol, 2.0 eq).

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (206 mg, 0.25 mmol, 5 mol%).[2] Note: Pd(PPh₃)₄ is a viable alternative but Pd(dppf)Cl₂ often shows higher resistance to oxidation.[1][2]

  • Solvent System:

    • Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

    • Critical Step: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid.

  • Reaction:

    • Heat to 90°C under an inert atmosphere for 12–16 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3]

  • Workup:

    • Cool to room temperature.[4] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[2]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.[1][2]

    • Yield: Expect 80-90% as an off-white to pale yellow solid/oil.[1][2]

Part 3: Structural Biology & Pharmacophore Analysis[1]

In drug design, 5-phenylindoline acts as a "constrained biphenyl" mimetic.[1][2] Unlike a freely rotating biphenyl, the indoline core restricts the vector of the nitrogen lone pair and the C2/C3 carbons, reducing the entropic penalty upon binding to a protein target.

Key Interactions
  • Pi-Stacking: The 5-phenyl ring is positioned to engage in T-shaped or parallel displaced pi-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.[1][2]

  • Hydrogen Bonding: The indoline Nitrogen (N1) is a hydrogen bond donor.[2] It can also be easily alkylated or acylated (e.g., to form ureas or amides) to introduce additional binding groups.[2]

  • Hydrophobic Core: The indoline scaffold occupies lipophilic pockets often found in GPCRs (e.g., 5-HT receptors) and enzyme active sites.[1][2]

Biological Application Landscape

Bio Core 5-Phenylindoline Scaffold Target1 Deubiquitinase (DUB) Inhibitors Core->Target1 Target2 GPCR Modulators Core->Target2 Target3 Kinase Inhibitors Core->Target3 Detail1 USP30 & UCHL1 Targeting mitochondrial dysfunction Target1->Detail1 Detail2 5-HT2C Agonists (CNS Disorders) Target2->Detail2 Detail3 Biphenyl-mimetic ATP-competitive binding Target3->Detail3

Caption: Therapeutic areas utilizing the 5-phenylindoline scaffold.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized 5-phenylindoline must be validated using the following self-validating analytical criteria.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • Aromatic Region (6.7 – 7.6 ppm): Look for the multiplet of the phenyl ring (5 protons) and the specific pattern of the indoline core (3 protons).[2] The proton at C4 (ortho to the phenyl ring) typically appears as a doublet or meta-coupled singlet shifted downfield.[1][2]

  • Aliphatic Region (3.0 – 4.0 ppm):

    • C2-H (Triplet/Multiplet): ~3.6 ppm (adjacent to Nitrogen).[1][2]

    • C3-H (Triplet/Multiplet): ~3.1 ppm (benzylic).[1][2]

  • N-H: Broad singlet, chemical shift varies with concentration (typically 3.5 – 5.0 ppm).[2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Parent Ion: [M+H]⁺ = 196.11 m/z.[2]

  • Validation: A clean single peak in the TIC (Total Ion Chromatogram) is required.[2]

Part 5: Handling & Stability

  • Oxidation Sensitivity: Indolines are susceptible to oxidation to indoles (dehydrogenation) upon prolonged exposure to air and light.[2]

    • Storage: Store under Argon at -20°C.

    • Handling: Minimize light exposure.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.[2] No specific acute toxicity data is widely reported for the specific 5-phenyl isomer, so assume toxicity profile similar to parent indoline.[1][2]

References

  • USP30 Inhibitor Discovery: Kemp, M., et al. "Cyanopyrrolidines as DUB inhibitors for the treatment of cancer."[2] U.S. Patent 11,319,287. 2022. Link

  • Synthesis via Suzuki Coupling: Elumalai, V., & Hansen, J. H.[2][5] "Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water." RSC Advances, 2021.[2] Link

  • Indoline Scaffold in 5-HT Ligands: Methot, J. L., et al. "Discovery of novel 5-HT2C agonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2018.[2] (Contextual reference for scaffold utility).

  • Chemical Identity: PubChem Compound Summary for 2-Phenylindoline (Isomer comparison). National Center for Biotechnology Information. Link[1][2]

  • CAS Registry: CAS Common Chemistry. "this compound (CAS 104636-54-6)".[1][2][6][7][8] American Chemical Society.[9]

Sources

Methodological & Application

Application Notes and Protocols for the Reduction of 5-Phenylindole to 5-Phenylindoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of established and effective methods for the reduction of 5-phenylindole to its corresponding indoline. 5-Phenylindoline is a valuable scaffold in medicinal chemistry, and its efficient synthesis is of significant interest to drug development professionals. This document offers a comparative analysis of various reduction strategies, complete with detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.

Introduction

The indoline nucleus is a privileged structure in a wide array of biologically active molecules and natural products. The conversion of indoles to indolines represents a key synthetic transformation, enabling the exploration of chemical space and the development of novel therapeutic agents. 5-Phenylindole, in particular, serves as a versatile starting material for the synthesis of compounds with potential applications in various disease areas. The reduction of the C2-C3 double bond in the indole ring to form the corresponding indoline saturates the heterocyclic core, altering the molecule's three-dimensional structure and electronic properties, which can have a profound impact on its biological activity.

This guide details three primary methods for the reduction of 5-phenylindole:

  • Catalytic Hydrogenation: A classic and often highly efficient method employing a heterogeneous catalyst and hydrogen gas.

  • Catalytic Transfer Hydrogenation: A convenient alternative that utilizes a hydrogen donor in situ, avoiding the need for high-pressure hydrogen gas.

  • Chemical Reduction with Hydrides: A widely used laboratory-scale method employing a hydride-based reducing agent in an acidic medium.

For each method, a detailed protocol is provided, along with a discussion of the underlying chemical principles to aid researchers in selecting the most appropriate method for their specific needs.

Synthesis of the Starting Material: 5-Phenylindole

A common and effective method for the synthesis of 5-phenylindole is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[1][2][3] For the synthesis of 5-phenylindole, the required starting materials are 4-biphenylhydrazine (also known as 4-phenylphenylhydrazine) and acetaldehyde.

Protocol: Fischer Indole Synthesis of 5-Phenylindole

Step 1: Synthesis of 4-Biphenylhydrazine Hydrochloride

4-Biphenylhydrazine can be prepared from 4-aminobiphenyl via a two-step diazotization and reduction sequence.

  • Materials: 4-aminobiphenyl, concentrated hydrochloric acid, sodium nitrite, stannous chloride dihydrate, water, ice.

  • Procedure:

    • Suspend 4-aminobiphenyl in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

    • Collect the precipitated 4-biphenylhydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 5-Phenylindole

  • Materials: 4-biphenylhydrazine hydrochloride, acetaldehyde, polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Procedure:

    • To a flask containing polyphosphoric acid, add 4-biphenylhydrazine hydrochloride.

    • Heat the mixture with stirring to approximately 80-100 °C.

    • Slowly add acetaldehyde to the hot mixture.

    • After the addition is complete, continue heating for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Pour the hot reaction mixture onto crushed ice.

    • Neutralize the mixture with a sodium hydroxide solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford 5-phenylindole.

Diagram: Fischer Indole Synthesis of 5-Phenylindole

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Biphenylhydrazine 4-Biphenylhydrazine Hydrazone_Formation Hydrazone Formation (in situ) 4-Biphenylhydrazine->Hydrazone_Formation Acetaldehyde Acetaldehyde Acetaldehyde->Hydrazone_Formation Acid_Catalysis Acid-Catalyzed Cyclization Hydrazone_Formation->Acid_Catalysis Acid (e.g., PPA) Rearrangement [3,3]-Sigmatropic Rearrangement Acid_Catalysis->Rearrangement Ammonia_Elimination Elimination of Ammonia Rearrangement->Ammonia_Elimination 5-Phenylindole 5-Phenylindole Ammonia_Elimination->5-Phenylindole

Caption: Workflow for the Fischer indole synthesis of 5-phenylindole.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a robust and widely used method for the reduction of indoles to indolines. This technique typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The reaction is often carried out in a protic solvent like ethanol or acetic acid.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective catalyst for the hydrogenation of various functional groups, including the C=C bond in indoles. The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic activity.[4]

  • Solvent: Protic solvents like ethanol and acetic acid are commonly used as they can help to solubilize the substrate and facilitate the interaction with the catalyst surface. Acetic acid can also serve as a co-catalyst by protonating the indole ring, which can increase its reactivity towards hydrogenation.

  • Hydrogen Pressure: The reaction can be performed under a balloon of hydrogen at atmospheric pressure or at higher pressures in a specialized hydrogenation apparatus. Higher pressures can increase the rate of reaction.

  • Safety: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen. It should always be handled in a wet state and in a well-ventilated fume hood.[5]

Protocol: Catalytic Hydrogenation of 5-Phenylindole
  • Materials: 5-phenylindole, 10% Palladium on carbon (Pd/C, ~50% wet), ethanol or acetic acid, hydrogen gas supply (balloon or cylinder), Celite®.

  • Procedure:

    • In a flask suitable for hydrogenation, add 5-phenylindole (1.0 eq.).

    • Carefully add 10% Pd/C (5-10 mol% of Pd) under an inert atmosphere (e.g., argon or nitrogen).

    • Add the solvent (ethanol or acetic acid) to dissolve the 5-phenylindole.

    • Seal the flask and purge the system with hydrogen gas several times.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude 5-phenylindoline can be purified by column chromatography on silica gel or recrystallization.

Diagram: Catalytic Hydrogenation Mechanism

Catalytic_Hydrogenation H2 H₂ Gas Pd_Surface Pd Catalyst Surface H2->Pd_Surface Dissociative Adsorption Adsorption Adsorption onto Catalyst Surface Pd_Surface->Adsorption Indole 5-Phenylindole Indole->Adsorption H_Addition Stepwise Hydrogen Atom Addition Adsorption->H_Addition Indoline 5-Phenylindoline H_Addition->Indoline Desorption Desorption from Catalyst Surface Indoline->Desorption

Caption: Simplified mechanism of catalytic hydrogenation of an indole.[6]

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas by employing a hydrogen donor molecule that transfers hydrogen to the substrate in the presence of a catalyst.[7] Formic acid is a commonly used and effective hydrogen donor for this purpose, often in combination with a palladium catalyst.

Causality Behind Experimental Choices:

  • Hydrogen Donor: Formic acid serves as a convenient and readily available source of hydrogen. In the presence of a palladium catalyst, it decomposes to carbon dioxide and hydrogen.[8][9]

  • Catalyst: Palladium on carbon is also an effective catalyst for transfer hydrogenation.

  • Base: A base, such as triethylamine, is often added to facilitate the decomposition of formic acid to generate the active palladium hydride species.

  • Temperature: The reaction is typically heated to increase the rate of both formic acid decomposition and hydrogen transfer.

Protocol: Transfer Hydrogenation of 5-Phenylindole with Formic Acid
  • Materials: 5-phenylindole, 10% Palladium on carbon (Pd/C, ~50% wet), formic acid, triethylamine (optional), ethanol.

  • Procedure:

    • To a round-bottom flask, add 5-phenylindole (1.0 eq.) and 10% Pd/C (5-10 mol% of Pd).

    • Add ethanol as the solvent.

    • If desired, add triethylamine (0.1-1.0 eq.).

    • Heat the mixture to a gentle reflux (around 50-70 °C).

    • Slowly add formic acid (2-5 eq.) dropwise to the refluxing mixture.

    • Continue to heat at reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol.

    • Remove the solvent from the filtrate under reduced pressure.

    • The residue can be worked up by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining formic acid.

    • Dry the organic layer, concentrate, and purify the crude 5-phenylindoline as described previously.

Diagram: Transfer Hydrogenation Workflow

Transfer_Hydrogenation Indole 5-Phenylindole Reaction_Vessel Reaction at Elevated Temperature Indole->Reaction_Vessel Formic_Acid Formic Acid (Hydrogen Donor) Formic_Acid->Reaction_Vessel PdC Pd/C Catalyst PdC->Reaction_Vessel H_Transfer In situ Hydrogen Generation & Transfer Reaction_Vessel->H_Transfer Indoline 5-Phenylindoline H_Transfer->Indoline CO2 CO₂ (byproduct) H_Transfer->CO2

Caption: General workflow for transfer hydrogenation.

Method 3: Chemical Reduction with Sodium Cyanoborohydride

Reduction of indoles to indolines can be conveniently achieved using sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically acetic acid.[10] This method is particularly useful for laboratory-scale synthesis due to its mild conditions and operational simplicity.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride. Its reactivity is attenuated by the electron-withdrawing cyano group, making it stable in acidic conditions where other hydrides would rapidly decompose.[11]

  • Acidic Medium: In the presence of an acid like acetic acid, the indole ring is protonated at the C3 position to form an indoleninium ion. This intermediate is more susceptible to hydride attack than the neutral indole.[10] Sodium cyanoborohydride is particularly effective at reducing iminium ions, which is what the protonated indole resembles.[12][13]

  • Temperature: The reaction is typically carried out at or slightly above room temperature.

Protocol: Sodium Cyanoborohydride Reduction of 5-Phenylindole
  • Materials: 5-phenylindole, sodium cyanoborohydride (NaBH₃CN), glacial acetic acid, water, sodium hydroxide solution, ethyl acetate.

  • Procedure:

    • Dissolve 5-phenylindole (1.0 eq.) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium cyanoborohydride (2.0-3.0 eq.) portion-wise to the stirred solution, maintaining the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Carefully pour the reaction mixture into a beaker of crushed ice and water.

    • Basify the mixture to a pH of >10 by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 5-phenylindoline by column chromatography or recrystallization.

Diagram: Mechanism of NaBH₃CN Reduction

NaBH3CN_Reduction Indole 5-Phenylindole Protonation Protonation at C3 (Acetic Acid) Indole->Protonation Indoleninium Indoleninium Ion (Intermediate) Protonation->Indoleninium Hydride_Attack Hydride Attack from NaBH₃CN Indoleninium->Hydride_Attack Indoline 5-Phenylindoline Hydride_Attack->Indoline

Caption: Key steps in the reduction of an indole with NaBH₃CN in acid.

Comparative Analysis of Reduction Methods

The choice of reduction method will depend on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the molecule. The following table provides a general comparison of the three methods described.

FeatureCatalytic HydrogenationCatalytic Transfer HydrogenationSodium Cyanoborohydride
Hydrogen Source H₂ gasFormic acid (or other donors)NaBH₃CN
Catalyst Pd/C, Pt/C, etc.Pd/C, etc.None (reagent-based)
Pressure Atmospheric to high pressureAtmosphericAtmospheric
Temperature Room temperature to elevatedTypically elevatedRoom temperature
Advantages High yielding, clean reactionAvoids high-pressure H₂, convenientMild conditions, simple setup
Disadvantages Requires specialized equipment for high pressure, catalyst can be pyrophoricCan require elevated temperatures, removal of byproductsStoichiometric reagent, generation of cyanide waste
Typical Yields Good to ExcellentGood to ExcellentGood

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

The reduction of 5-phenylindole to 5-phenylindoline can be accomplished through several reliable methods. Catalytic hydrogenation offers a clean and efficient route, particularly for larger-scale synthesis, provided the necessary equipment is available. Catalytic transfer hydrogenation presents a convenient and safer alternative, avoiding the handling of hydrogen gas. For laboratory-scale synthesis, the use of sodium cyanoborohydride in acetic acid is a simple and effective method. The choice of the optimal method will depend on the specific requirements of the researcher and the context of the synthesis. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate and efficient protocol for the preparation of the valuable 5-phenylindoline scaffold.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Organic Syntheses. Phenylhydrazine. [Link]

  • Chemcess. Indole: Properties, Reactions, Production And Uses. [Link]

  • Wikipedia. Indole. [Link]

  • Sciencemadness.org. New Trends in Palladium-Catalyzed Transfer Hydrogenations Using Formic Acid. [Link]

  • Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Chem. Eur. J.2018 , 24, 12259–12263. [Link]

  • Beirut Arab University. Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. [Link]

  • University of California, Irvine. Indoles. [Link]

  • SciSpace. The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. [Link]

  • Chemical Methodologies. Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. [Link]

  • University of Isfahan. Synthesis and Chemistry of Indole. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Semantic Scholar. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]

  • Master Organic Chemistry. Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF NOVEL N-PHENYLPROPYL-3-SUBSTITUTED INDOLINE-2-ONE DERIVATIVES. [Link]

  • Google Patents. Reduction of indole compounds to indoline compounds.
  • Harvard University. Myers Chem 115. [Link]

  • Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • National Institutes of Health. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • Google Patents. Synthetic method of phenylhydrazine hydrochloride.
  • ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. [Link]

  • ResearchGate. Sodium cyanoborohydride. [Link]

  • Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride. [Link]

  • Royal Society of Chemistry. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. [Link]

  • SpringerLink. REACTIONS OF SODIUM BOROHYDRIDE IN ACETIC ACID: REDUCTIVE AMINATION OF CARBONYL COMPOUNDS. [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

Sources

Application Note & Protocol: Synthesis and Evaluation of Novel 5-Phenylindoline Derivatives as Potent Botulinum Neurotoxin Serotype A (BoNT/A) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Botulinum neurotoxin serotype A (BoNT/A), the most potent biological toxin known, poses a significant threat as a potential bioweapon and is the causative agent of botulism.[1][2] The toxin's light chain (LC) is a zinc-dependent metalloprotease that cleaves SNAP-25, a protein essential for acetylcholine release at the neuromuscular junction, leading to flaccid paralysis.[1][3] There is an urgent and unmet need for the development of small molecule inhibitors that can act as effective post-exposure therapeutics.[1][4][5] This document provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel class of BoNT/A inhibitors based on a 5-phenylindoline scaffold. We present a detailed synthetic protocol, characterization data, and a robust fluorescence resonance energy transfer (FRET)-based assay for determining inhibitory activity. The rationale for exploring the 5-phenylindoline scaffold is its structural similarity to other known indole-based inhibitors and its potential to be readily functionalized to optimize binding within the BoNT/A LC active site.

Introduction: The Rationale for 5-Phenylindoline Scaffolds

The discovery of small molecule inhibitors for the BoNT/A light chain has been a major focus of therapeutic research.[1] Several heterocyclic scaffolds, including quinolinols and indoles, have shown promise as starting points for inhibitor design.[4][6][7] Many successful inhibitors function by chelating the catalytic zinc ion in the active site of the BoNT/A LC.[4][8] The indole nucleus, in particular, is a privileged scaffold in medicinal chemistry.[9] For instance, indole bis-amidine derivatives have been identified as potent inhibitors of BoNT/A LC.[6]

We hypothesize that the 5-phenylindoline scaffold represents a promising, yet unexplored, platform for the development of novel BoNT/A inhibitors. The indoline core provides a rigid framework that can be strategically decorated with functional groups to enhance binding affinity and selectivity. The phenyl substituent at the 5-position can be further modified to probe interactions with hydrophobic pockets within the enzyme's active site, potentially leading to improved potency. This guide provides a detailed workflow for the synthesis and evaluation of these novel compounds.

Overall Experimental Workflow

The process of developing and evaluating 5-phenylindoline-based BoNT/A inhibitors can be broken down into three key stages: Synthesis and Characterization, In Vitro Efficacy Screening, and Structure-Activity Relationship (SAR) Analysis.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 SAR Analysis A Design of 5-Phenylindoline Analogs B Multi-step Organic Synthesis A->B C Purification (Chromatography, Recrystallization) B->C D Structural Verification (NMR, MS) C->D E BoNT/A LC FRET-based Assay Setup D->E Screening F IC50 Determination E->F G Kinetic Analysis F->G H Data Compilation G->H Data Analysis I Identify Key Structural Features H->I J Design of Next-Generation Inhibitors I->J J->A Iterative Optimization

Caption: Workflow for inhibitor development.

Synthesis of 5-Phenylindoline Derivatives

The synthesis of the target 5-phenylindoline scaffold can be achieved through a multi-step sequence starting from commercially available materials. The key steps involve a Fischer indole synthesis to construct the indole core, followed by functional group manipulations and a final reduction of the indole to the indoline.

General Synthetic Scheme

The proposed synthetic route begins with the Fischer indole synthesis between (4-bromophenyl)hydrazine and acetophenone to yield 2-phenyl-5-bromo-1H-indole. This intermediate then undergoes a Suzuki coupling to introduce the phenyl group at the 5-position. Subsequent protection of the indole nitrogen, followed by reduction, yields the desired 5-phenylindoline core, which can then be further derivatized.

G start A (4-bromophenyl)hydrazine + Acetophenone start->A B 2-phenyl-5-bromo-1H-indole A->B Fischer Indole Synthesis (e.g., PPA, heat) C 2,5-diphenyl-1H-indole B->C Suzuki Coupling (Phenylboronic acid, Pd catalyst) D N-protected-2,5-diphenyl-1H-indole C->D N-Protection (e.g., Boc2O, DMAP) E N-protected-2,5-diphenylindoline D->E Reduction (e.g., NaBH3CN) F 2,5-diphenylindoline E->F Deprotection (e.g., TFA)

Caption: General synthetic route to the 5-phenylindoline scaffold.

Detailed Experimental Protocol: Synthesis of 2,5-diphenylindoline (A Model Compound)

This protocol outlines the synthesis of a parent 2,5-diphenylindoline compound. This core structure can be further functionalized to explore structure-activity relationships.

Step 1: Synthesis of 2-phenyl-5-bromo-1H-indole

  • To a stirred mixture of (4-bromophenyl)hydrazine hydrochloride (10.0 g, 44.7 mmol) and acetophenone (5.9 g, 49.2 mmol) in ethanol (100 mL), add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Stir the mixture at room temperature for 1 hour to form the phenylhydrazone intermediate.

  • Add polyphosphoric acid (PPA) (50 g) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water (500 mL).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-5-bromo-1H-indole.

Step 2: Synthesis of 2,5-diphenyl-1H-indole

  • In a round-bottom flask, combine 2-phenyl-5-bromo-1H-indole (5.0 g, 18.4 mmol), phenylboronic acid (2.7 g, 22.1 mmol), and potassium carbonate (7.6 g, 55.2 mmol).

  • Add a mixture of toluene (80 mL), ethanol (20 mL), and water (10 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.85 g, 0.74 mmol).

  • Heat the reaction mixture to reflux (approximately 90 °C) for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield 2,5-diphenyl-1H-indole.

Step 3: Synthesis of 2,5-diphenylindoline

  • Dissolve 2,5-diphenyl-1H-indole (3.0 g, 11.2 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (2.1 g, 33.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture into ice water and basify to pH > 10 with a 6N sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2,5-diphenylindoline.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with a target purity of >95% for compounds intended for biological screening.

In Vitro Efficacy Evaluation

The inhibitory potential of the synthesized 5-phenylindoline derivatives against the BoNT/A light chain is evaluated using a fluorescence resonance energy transfer (FRET)-based enzymatic assay.[10] This assay measures the cleavage of a fluorogenic peptide substrate that mimics the native SNAP-25 cleavage site.[8]

FRET-Based BoNT/A LC Protease Assay Protocol
  • Reagents and Materials:

    • Recombinant BoNT/A light chain (LC).

    • FRET peptide substrate (e.g., SNAPtide).

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 µM ZnCl₂, 5 mM DTT.

    • Test compounds dissolved in DMSO.

    • 384-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In a 384-well plate, add 1 µL of the diluted test compound solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 20 µL of BoNT/A LC (final concentration ~2-5 nM) in assay buffer to each well.

    • Incubate the plate at 37 °C for 30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~10 µM) in assay buffer to each well.

    • Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the positive control (V₀).

    • Plot the percent inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Illustrative Inhibitory Data

The following table presents hypothetical IC₅₀ values for a series of synthesized 5-phenylindoline analogs to illustrate how structure-activity relationship (SAR) data would be summarized.

Compound IDR1 Substituent (Indoline N)R2 Substituent (Phenyl at C2)IC₅₀ (µM)
PDI-01 HH15.2
PDI-02 H4-Fluoro8.7
PDI-03 H4-Methoxy12.5
PDI-04 H4-Trifluoromethyl5.1
PDI-05 AcetylH> 50
PDI-06 MethylH22.8

Structure-Activity Relationship (SAR) Insights

  • Substitution on the C2-Phenyl Ring: Electron-withdrawing groups, such as 4-fluoro (PDI-02) and 4-trifluoromethyl (PDI-04), appear to enhance inhibitory activity compared to the unsubstituted analog (PDI-01). This suggests that these substituents may be involved in favorable interactions within the active site.

  • Substitution on the Indoline Nitrogen: Acylation of the indoline nitrogen (PDI-05) leads to a significant loss of activity, indicating that a free N-H group may be crucial for binding, potentially acting as a hydrogen bond donor. Simple alkylation (PDI-06) also appears to be detrimental to activity, albeit to a lesser extent.

These initial findings would guide the design of a second generation of inhibitors with further modifications aimed at improving potency and selectivity.

Conclusion

This application note provides a detailed, actionable framework for the synthesis and evaluation of a novel class of BoNT/A inhibitors based on the 5-phenylindoline scaffold. The provided protocols are grounded in established chemical and biological methodologies. The 5-phenylindoline core represents a versatile and promising starting point for the development of new therapeutics to counter the threat of botulinum neurotoxin. Further exploration of the SAR through the synthesis of diverse analog libraries is warranted to identify lead compounds for preclinical development.

References

  • Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. PMC.[Link]

  • Novel small molecule inhibitors of botulinum neurotoxin A metalloprotease activity. SciSpace.[Link]

  • Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. PMC.[Link]

  • Identification and Biochemical Characterization of Small-Molecule Inhibitors of Clostridium botulinum Neurotoxin Serotype A. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

  • Novel small molecule inhibitors of botulinum neurotoxin A metalloprotease activity. PubMed.[Link]

  • Development of an In Vitro Activity Assay as an Alternative to the Mouse Bioassay for Clostridium botulinum Neurotoxin Type A. EPA.[Link]

  • An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists. PMC.[Link]

  • Small molecule ubiquitin-proteasome system inhibitor library screen reveals botulinum neurotoxin type a inhibitors. OpenMETU.[Link]

  • In vitro potency determination of botulinum neurotoxin serotype A based on its receptor-binding and proteolytic characteristics. PubMed.[Link]

  • Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. IUCrData.[Link]

  • Synthesis of substrates and inhibitors of botulinum neurotoxin type A metalloprotease. PubMed.[Link]

  • Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Publications.[Link]

  • A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. MDPI.[Link]

  • Designing, synthesis and evaluation of derived analogues of selected small molecule non-peptidic inhibitors against serotype BoNT/ F. Scilit.[Link]

  • Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication. MDPI.[Link]

  • Structure−activity relationship of compounds 1−5. ResearchGate.[Link]

  • Quinoline-Based Inhibitors of Botulinum Neurotoxin A. National Agricultural Library - USDA.[Link]

  • Small molecule inhibitors of botulinum neurotoxins.
  • Structure Activity Relationship Of Drugs. Pharma Education.[Link]

  • Newly Designed Quinolinol Inhibitors Mitigate the Effects of Botulinum Neurotoxin A in Enzymatic, Cell-Based, and ex Vivo Assays. PMC.[Link]

  • Exploring Natural Compounds as Multitarget Inhibitors of Botulinum Neurotoxin: Insights from Molecular Docking Analyses. Preprints.org.[Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI.[Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.[Link]

  • Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. PMC.[Link]

  • Mechanism of inhibition of botulinum neurotoxin type A light chain by two quinolinol compounds. Montclair State University.[Link]

  • Peptide inhibitors of botulinum neurotoxin serotype A: design, inhibition, cocrystal structures, structure–activity relationship and pharmacophore modeling. ResearchGate.[Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.[Link]

  • Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors. MDPI.[Link]

Sources

Optimized Strategies for the N-Arylation of 5-Phenylindoline

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Insight to Scalable Protocols

Executive Summary & Strategic Context

5-Phenylindoline is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and GPCR modulators. Unlike its oxidized counterpart (indole), the indoline nitrogen is a distinct secondary amine (


 hybridized) with higher nucleophilicity but significant steric sensitivity due to the adjacent bicyclic framework.

The arylation of 5-phenylindoline presents a specific set of challenges:

  • Steric Hindrance: The phenyl ring at C5 creates remote steric bulk that can influence the conformation of the indoline ring, potentially impeding metal center coordination.

  • Oxidative Instability: Indolines are susceptible to oxidation to indoles (aromatization) under aerobic conditions or in the presence of high-valent metals, requiring rigorous exclusion of oxygen.

  • Chemoselectivity: In poly-functionalized substrates, distinguishing the indoline nitrogen from other nucleophiles requires precise catalyst tuning.

This guide details three validated protocols, prioritized by reliability and scope, to achieve high-yielding N-arylation.

Decision Matrix: Selecting the Right Protocol

Before initiating experimentation, select the protocol based on your electrophile and project stage.

DecisionMatrix Start Start: Electrophile Selection ArCl Aryl Chloride / Bromide (Electron Neutral/Rich) Start->ArCl ArI Aryl Iodide (Cost Sensitive) Start->ArI E_Def Electron-Deficient Fluoro/Chloro Arene Start->E_Def MethodA Method A: Pd-Catalysis (RuPhos Pd G4) *Gold Standard* ArCl->MethodA High Yields ArI->MethodA Fast Kinetics MethodB Method B: Cu-Catalysis (Ullmann-Type) ArI->MethodB Low Cost MethodC Method C: SNAr (Transition-Metal Free) E_Def->MethodC Simple Setup

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile properties.

Protocol A: Palladium-Catalyzed Cross-Coupling (The Gold Standard)

Rationale: For 5-phenylindoline, the RuPhos Pd G4 precatalyst system is the superior choice. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine that facilitates the oxidative addition of challenging aryl chlorides and prevents the formation of inactive palladium dimers. The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and activates rapidly at low temperatures, minimizing the risk of indoline oxidation.

Mechanistic Insight: The G4 Activation

Unlike traditional Pd(OAc)₂ + Ligand mixtures, G4 precatalysts contain the ligand pre-bound. Upon exposure to base, the precatalyst undergoes reductive elimination to release the active


 species immediately, bypassing the induction period where side reactions often occur.
Materials
  • Substrate: 5-Phenylindoline (1.0 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.1 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar. If using a glovebox, weigh all solids inside. If on a benchtop, weigh solids into the vial and seal with a septum cap.

  • Degassing: Evacuate and backfill the vial with Argon three times. Critical: Oxygen promotes the dehydrogenation of indoline to indole.

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Activation: Heat the reaction block to 80–100 °C .

  • Monitoring: Stir for 2–12 hours. Monitor by LCMS.

    • Note: If conversion stalls, add a second portion of G4 catalyst (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary: Scope & Limitations

Electrophile Type Catalyst Loading Temp (°C) Typical Yield Notes
Aryl Bromide 1 mol% 80 85-95% Very fast; standard condition.
Aryl Chloride 2-3 mol% 100 75-90% Requires higher temp; RuPhos essential.

| Heteroaryl Chloride | 3-5 mol% | 100-110 | 60-85% | N-containing heterocycles may require BrettPhos. |

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

Rationale: When cost is a constraint or palladium contaminants must be strictly avoided (e.g., late-stage synthesis), Copper catalysis is viable. This method relies on a diamine ligand (DMEDA) to stabilize the Cu(I) species.

Materials
  • Substrate: 5-Phenylindoline (1.0 equiv)

  • Electrophile: Aryl Iodide (1.2 equiv) Note: Aryl chlorides are generally unreactive here.

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous DMSO or DMF

Step-by-Step Methodology
  • Mixing: Combine CuI, K₃PO₄, and the Aryl Iodide in a pressure tube.

  • Inerting: Evacuate and backfill with Argon.

  • Liquid Addition: Add 5-phenylindoline, DMEDA, and solvent via syringe.

  • Reaction: Seal the tube and heat to 110–130 °C for 16–24 hours.

    • Caution: High temperature increases the risk of indoline oxidation. Ensure the vessel is strictly sealed.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMF/DMSO.

Protocol C: Transition-Metal-Free SNAr

Rationale: If the electrophile is highly electron-deficient (e.g., p-fluoronitrobenzene, chloropyridine), metal catalysis is unnecessary. The nucleophilic indoline can displace the halide via Nucleophilic Aromatic Substitution (SNAr).

Materials
  • Substrate: 5-Phenylindoline (1.0 equiv)

  • Electrophile: Electron-deficient Aryl Halide (1.0 equiv)

  • Base: Cs₂CO₃ or DIPEA (2.0 equiv)

  • Solvent: DMSO or NMP

Protocol
  • Mix all reagents in a vial.

  • Heat to 60–100 °C .

  • Monitor by TLC/LCMS (Usually complete within 1-4 hours).

  • Precipitate product by adding water, or extract with EtOAc.

Troubleshooting & Optimization Guide

The "Indole" Problem (Oxidation)

The most common failure mode is the appearance of an M-2 peak in LCMS (Indole formation).

  • Cause: Trace oxygen or high-valent metal species acting as oxidants.

  • Solution:

    • Use freeze-pump-thaw cycles for degassing solvents.

    • Switch from Cu (Method B) to Pd (Method A), as Pd requires lower temperatures.

    • Add an antioxidant (e.g., BHT) if the reaction is radical-sensitive (rare for Buchwald, but possible).

Catalyst Poisoning (N-Heterocycles)

If coupling to a pyridine or pyrimidine and conversion is low:

  • Diagnosis: The heteroatom on the electrophile is coordinating to Pd, displacing the phosphine.

  • Solution: Switch ligand from RuPhos to BrettPhos or tBuBrettPhos . These are bulkier and resist displacement by N-heterocycles.

Visualizing the Catalytic Cycle (Method A)

Understanding the cycle helps pinpoint failure modes.

CatalyticCycle PreCat RuPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Ar-Cl Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord + 5-Ph-Indoline Deprot Deprotonation (Base Step) Coord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle using RuPhos Pd G4. The 'Amine Coordination' step is where the steric bulk of 5-phenylindoline is most critical.

References

  • Buchwald-Hartwig Amination General Review: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • RuPhos Pd G4 & Precatalyst Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Copper-Catalyzed Indoline Arylation: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Comparison of Ligands for Secondary Amines: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Catalyst Removal from 5-Phenylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Remediation in Secondary Amine Synthesis Target Molecule: 5-Phenylindoline (Secondary Amine, Fused Ring System) Contaminant: Palladium (Pd) species (likely from Buchwald-Hartwig or Suzuki cross-coupling)

Introduction: The "Sticky" Amine Problem

Welcome to the Technical Support Center. You are likely here because your 5-phenylindoline product has high residual palladium (>100 ppm), and standard washes are failing.

The Core Issue: 5-Phenylindoline contains a secondary amine within an electron-rich fused ring system. Nitrogen is an excellent ligand for Palladium. Your product is effectively competing with your purification agents to keep the metal. To win this battle, you must introduce a ligand with a significantly higher affinity for Pd than the indoline nitrogen, without oxidizing the indoline ring to an indole.

Module 1: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, late-stage purification, and avoiding yield loss.

Technical Insight: Why This Works

Silica-bound scavengers use the "Hard and Soft Acids and Bases" (HSAB) principle. Palladium is a soft acid. While the nitrogen in your indoline is a borderline base, sulfur-based ligands (Thiols/Thiocyanurates) are soft bases. The Pd-S bond is thermodynamically stronger than the Pd-N bond, driving the equilibrium toward the solid support.

Recommended Scavengers
Scavenger TypeFunctionalitySpecificityRecommendation
SiliaMetS® DMT DimercaptotriazineHigh affinity for Pd(0) & Pd(II); Low non-specific binding to amines.Primary Choice
SiliaMetS® Thiol PropylthiolGeneral purpose; robust.Secondary Choice
Protocol 1: Batch Mode Scavenging

Use this for <100g batches.

  • Dissolution: Dissolve crude 5-phenylindoline in THF or Ethyl Acetate (10-20 volumes).

    • Note: Avoid DCM if possible; THF swells the resin pores better, improving mass transfer.

  • Loading: Add SiliaMetS® DMT (4 equivalents relative to residual Pd content, or 5-10 wt% of crude mass if Pd content is unknown).

  • Incubation: Stir at 40°C for 4–12 hours .

    • Critical: Do not reflux vigorously. Indolines are susceptible to dehydrogenation (oxidation) to indoles at high temperatures in the presence of metals.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine fritted funnel.

  • Wash: Rinse the resin cake with 2 volumes of solvent to recover entrained product.

Module 2: Aqueous Chelation (The Bulk Solution)

Best For: Large scale (>100g), cost-sensitive processes, or initial bulk reduction.

Technical Insight: The pH Switch

This method relies on N-Acetylcysteine (NAC) .[1] NAC is water-soluble and contains a thiol.

  • Neutral/Acidic Phase: Pd binds to NAC.

  • Basic Phase: The carboxylate on NAC deprotonates, making the Pd-NAC complex highly water-soluble, while your 5-phenylindoline (a weak base) remains in the organic layer.

Protocol 2: The NAC Wash
  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene .

  • Chelation: Add an aqueous solution of N-Acetylcysteine (10–20 wt% relative to product) to the organic layer.

  • Heating: Heat the biphasic mixture to 40–50°C for 2 hours with vigorous agitation.

    • Why: Ligand exchange (Pd-N

      
       Pd-S) is kinetically slow at room temperature.
      
  • The Switch: Cool to room temperature. Add Ammonium Hydroxide or Sodium Carbonate to adjust the aqueous layer to pH 9-10.

  • Separation: Separate layers. The Pd-NAC complex (red/brown) will migrate to the aqueous layer.

  • Polishing: Wash the organic layer once with water, then brine.

Module 3: Adsorbents (Activated Carbon)

Best For: Final polishing (<50 ppm


 <10 ppm).
Risk Level:  High (Oxidation).
Warning: Indoline Dehydrogenation

Activated carbon has a high surface area that can promote the oxidation of 5-phenylindoline to 5-phenylindole, especially if residual Pd is present (forming Pd/C in situ).

Protocol Adjustments:

  • Limit Time: Contact time should not exceed 1 hour.

  • Inert Atmosphere: strictly perform under Nitrogen/Argon.

  • Type: Use Darco® KB-G or Ecosorb® C-941 (optimized for filtration). Avoid standard charcoal if oxidation is observed.

Visualizing the Logic

Workflow Decision Tree

Pd_Removal_Workflow Start Crude 5-Phenylindoline (Contains Pd) Check_Level Measure Pd Level (ICP-MS) Start->Check_Level High_Level > 500 ppm Check_Level->High_Level Mid_Level 50 - 500 ppm Check_Level->Mid_Level Low_Level < 50 ppm Check_Level->Low_Level NAC_Wash Protocol 2: Aqueous NAC Wash (Bulk Removal) High_Level->NAC_Wash Cost Effective Scavenger Protocol 1: SiliaMetS DMT (High Selectivity) Mid_Level->Scavenger High Yield Carbon Protocol 3: Activated Carbon (Polishing - Caution!) Low_Level->Carbon Optional Polish NAC_Wash->Check_Level Final_Check Final QC (Target < 10 ppm) Scavenger->Final_Check Carbon->Final_Check

Figure 1: Decision matrix for selecting the appropriate purification method based on initial contamination levels.

Mechanism of Action: Ligand Exchange

Mechanism Pd_Complex Pd trapped by Product (Indoline) Transition Equilibrium State (Heating helps) Pd_Complex->Transition Dissolved Scavenger SiliaMetS DMT (Thiol/Triazine) Scavenger->Transition Added Result_Solid Pd-Scavenger (Solid - Filtered out) Transition->Result_Solid High Affinity (S > N) Result_Liq Purified Product (Filtrate) Transition->Result_Liq Released

Figure 2: The competitive displacement mechanism. Sulfur ligands on the scavenger outcompete the indoline nitrogen for Palladium binding.

Troubleshooting & FAQs

Q1: I treated my sample with activated carbon, and now I see a new impurity at M-2 mass units. What happened? A: You likely oxidized your product. 5-phenylindoline (MW X) can dehydrogenate to 5-phenylindole (MW X-2). This is catalyzed by Pd residues on the carbon surface in the presence of air.

  • Fix: Switch to SiliaMetS DMT (non-oxidizing) or perform carbon treatment strictly under Argon.

Q2: The Pd level is stuck at 50 ppm despite using SiliaMetS Thiol. A: The Pd might be trapped inside the indoline's fused ring sterics, or the solvent is preventing resin swelling.

  • Fix 1: Switch to SiliaMetS DMT (higher affinity).

  • Fix 2: Change solvent to THF or DMF (better swelling than Toluene/Heptane).

  • Fix 3: Increase temperature to 50°C to overcome the kinetic barrier of ligand exchange.

Q3: Can I use standard silica gel chromatography? A: Rarely effective for trace Pd removal. The amine product often "streaks" or co-elutes with Pd-amine complexes. You need a chemical scavenger, not just physical adsorption.

Q4: What is the regulatory limit for Pd? A: Per ICH Q3D , the Permitted Daily Exposure (PDE) for Palladium in an oral drug is 100 µ g/day .[2] For a standard 10g daily dose (max), this equates to 10 ppm .

References

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Demonstrates Thiol/DMT efficiency for Pd removal).

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (Establishes the 100 µ g/day limit for Pd).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Review of NAC and adsorption methods).

  • Organic Process Research & Development. Palladium Removal Strategies. (General grounding for NAC/Cysteine wash protocols).

Sources

purification of 5-phenylindoline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Phenylindoline Ticket ID: #PUR-5PhIND-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are attempting to purify 5-phenylindoline . Unlike its oxidized counterpart (5-phenylindole), this molecule possesses a secondary amine within a saturated ring. This structural feature introduces two specific chromatographic challenges that this guide addresses:

  • Basicity & Tailing: The

    
     nitrogen is sufficiently basic to interact strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, leading to peak tailing and yield loss.
  • Oxidative Instability: Indolines are susceptible to oxidation to indoles upon exposure to air and silica surfaces. The 5-phenyl substituent adds electron density and lipophilicity, potentially altering oxidation rates and solubility profiles compared to unsubstituted indoline.

Module 1: Pre-Purification Diagnostics (The "Triage")

Before packing your column, you must validate the stability of your crude material on your stationary phase. Do not skip this step.

The 2D-TLC Stability Test

This self-validating test determines if 5-phenylindoline is decomposing during chromatography.[1]

Protocol:

  • Spot: Apply a spot of crude 5-phenylindoline to the corner of a square silica TLC plate.

  • Run 1: Develop the plate in 20% EtOAc/Hexane.

  • Dry: Dry the plate completely under a stream of Argon or Nitrogen (avoid hot air if possible).

  • Rotate: Rotate the plate 90° counter-clockwise.

  • Run 2: Develop the plate again in the exact same solvent system.

  • Analyze:

    • Diagonal Spots: The compound is stable.[1]

    • Off-Diagonal Spots: The compound is decomposing (oxidizing) on the silica.

Visualization of Logic:

StabilityCheck Start Start: 2D TLC Test Run1 Run 1st Dimension (Standard Eluent) Start->Run1 Rotate Dry & Rotate 90° Run1->Rotate Run2 Run 2nd Dimension (Same Eluent) Rotate->Run2 Result Analyze Spots Run2->Result Stable Spots on Diagonal (Stable on Silica) Result->Stable  Linear Alignment Unstable Off-Diagonal Spots (Oxidation/Decomp) Result->Unstable  New Spots Appear Action1 Proceed to Standard Protocol (Silica) Stable->Action1 Action2 Switch to Rescue Protocol (Alumina) Unstable->Action2

Figure 1: Decision matrix for selecting the stationary phase based on compound stability.

Module 2: The Standard Protocol (Silica Gel)

If the 2D-TLC test shows stability, use this optimized protocol to prevent amine tailing.

The "Amine-Modified" Mobile Phase Standard silica is acidic (pH ~4-5). You must buffer the mobile phase to prevent the 5-phenylindoline from sticking.

ComponentRoleRecommended Concentration
Triethylamine (TEA) Blocks acidic silanol sites; keeps amine free.1.0% v/v (Constant)
Hexanes Non-polar carrier.Gradient Start (95%)
Ethyl Acetate Polar modifier.Gradient End (varies)

Step-by-Step Workflow:

  • Slurry Preparation:

    • Prepare the mobile phase: Hexane:EtOAc (9:1) + 1% TEA .

    • Crucial: Slurry the silica gel in this TEA-containing solvent before packing. This "pre-treats" the column, neutralizing active sites immediately [1].

  • Sample Loading:

    • Dissolve crude 5-phenylindoline in a minimum amount of Dichloromethane (DCM). The phenyl ring reduces solubility in pure hexane; DCM ensures a tight band.

    • Note: Avoid acidifying the load.

  • Elution:

    • Run the column with the TEA-spiked solvent.[1]

    • Gradient: 0%

      
       30% EtOAc in Hexane (always maintaining 1% TEA).
      
    • Observation: 5-Phenylindoline typically elutes later than 5-phenylindole due to the polarity of the secondary amine.

Module 3: The "Rescue" Protocol (Neutral Alumina)

If Figure 1 indicated decomposition (spots appearing off-diagonal, usually turning purple/brown due to oxidation), silica is too harsh.[2]

Protocol Adjustments:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to promote oxidative dehydrogenation of the indoline ring [2].

  • Mobile Phase: Hexane:DCM (Dichloromethane) gradient.

    • Why: Alumina is more polar; EtOAc can sometimes be too strong. DCM provides excellent solubility for the phenyl-substituted system.

  • Inert Atmosphere: If possible, apply positive Argon pressure to the column head to minimize oxygen exposure during elution.

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with a yellow spot. What is it?

  • Diagnosis: This is likely 5-phenylindole (the oxidized byproduct) or starting material if synthesized via Suzuki coupling (e.g., biphenyl impurities).

  • Fix: The indole (aromatic) is significantly less polar than the indoline (amine).

    • If co-eluting, your solvent is too polar.[2] Reduce EtOAc concentration.

    • Ensure TEA is present; without it, the indoline tails (smears) forward into the indole peak.

Q2: The column band turned purple/brown and stopped moving.

  • Diagnosis: Radical oxidation on the silica surface.

  • Fix: You must switch to Neutral Alumina (see Module 3). If you must use silica, perform a "Flash" filtration (vacuum manifold, <10 min run time) rather than a gravity column.[2]

Q3: Can I use Ammonia instead of Triethylamine?

  • Answer: Yes.

  • Protocol: Use 1% Ammonia (2M in Methanol) in DCM/Hexane.

  • Caveat: Ammonia is less soluble in pure hexane. If using ammonia, your mobile phase must contain at least 5-10% DCM or EtOAc to prevent phase separation.[2]

Troubleshooting Logic Map:

Troubleshooting Issue Identified Issue Prob1 Broad/Tailing Peak Issue->Prob1 Prob2 Color Change (Purple/Brown) Issue->Prob2 Prob3 Co-elution w/ Indole Issue->Prob3 Fix1 Add 1% TEA to Mobile Phase Prob1->Fix1 Silanol Interaction Fix2 Switch to Neutral Alumina Prob2->Fix2 Oxidation Fix3 Reduce Polarity (More Hexane) Prob3->Fix3 Rf Optimization

Figure 2: Rapid response guide for common chromatographic failures.

References

  • BenchChem Technical Support. (2025).[3] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from BenchChem.com. Link

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. Department of Chemistry. Link

  • Reich, H. J., & Bordwell, F. G. (2022).[2][4] pKa Values in DMSO Compilation. ACS Division of Organic Chemistry.[4] Link

Sources

troubleshooting low conversion in 5-bromoindoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromoindoline Coupling Optimization

Ticket ID: #BI-5BR-CPL Subject: Troubleshooting Low Conversion & Side Reactions in 5-Bromoindoline Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group

Triage & Diagnostic Overview

User Issue: Low conversion of 5-bromoindoline in Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). Core Chemical Challenge: Unlike 5-bromoindole, 5-bromoindoline contains a basic, nucleophilic secondary amine (


 nitrogen). This creates two critical failure modes:
  • Catalyst Poisoning: The free amine binds tightly to Pd(II), displacing phosphine ligands and arresting the catalytic cycle.

  • Unwanted Oxidation: The indoline scaffold is prone to dehydrogenation, forming the aromatic indole (–2 Da mass shift).

Diagnostic Decision Tree

Use the following logic flow to identify your specific failure mode.

TroubleshootingFlow cluster_Unprotected Unprotected (Free NH) cluster_Protected Protected (e.g., N-Boc) Start Start: Low Conversion CheckN Is the Indoline Nitrogen Protected? Start->CheckN Poison Likely Catalyst Poisoning (N-coordination) CheckN->Poison No CheckByprod Analyze Byproducts (LCMS) CheckN->CheckByprod Yes SelfCouple Check LCMS: Dimers? (N-Arylation) Poison->SelfCouple Desbromo Mass = SM - 79 Da (Protodehalogenation) CheckByprod->Desbromo Loss of Br Indole Mass = Product - 2 Da (Oxidation/Aromatization) CheckByprod->Indole Aromatization

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Frequently Asked Questions (Technical Solutions)

Q1: Why does the reaction stall at <20% conversion even with fresh catalyst?

A: The free nitrogen is killing your catalyst. The secondary amine in 5-bromoindoline is a competent ligand. It competes with your phosphine ligand for the Pd center. Once bound, the Pd-Amine complex is often too stable to undergo oxidative addition with the aryl bromide.

  • Immediate Fix: Protect the nitrogen.[1] An electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) or Cbz reduces the nucleophilicity of the nitrogen, preventing catalyst binding.

  • Alternative (If protection is impossible): Use a catalyst system with a bulky, electron-rich ligand that outcompetes the amine, such as RuPhos or XPhos precatalysts.

Q2: I see a byproduct with Mass [M-2]. Is this an impurity?

A: No, it is the oxidized indole derivative. Palladium can catalyze the dehydrogenation of indoline to indole, especially at high temperatures (


C) or in the presence of weak oxidants (even trace 

).
  • Solution:

    • Strict Deoxygenation: Sparge solvents with Argon for 15 minutes, not just a vacuum backfill.

    • Temperature Control: Lower reaction temperature to 60–70°C if possible.

    • Use N-Boc: The carbamate protecting group destabilizes the transition state required for aromatization.

Q3: I see significant "Des-bromo" product (Mass [M-80]).

A: This is protodehalogenation. This occurs when the Pd(II)-aryl intermediate undergoes hydride transfer instead of transmetallation. Common hydride sources include alcohols (solvent) or amines (base/ligand).

  • Solution: Switch solvents from alcohols (MeOH/EtOH/iPrOH) to aprotic solvents like 1,4-Dioxane or Toluene .

Optimized Experimental Protocols

Protocol A: N-Protection (Recommended First Step)

Before attempting difficult couplings, install the Boc group. This solves both catalyst poisoning and oxidation issues.

  • Reagents: 5-bromoindoline (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), TEA (2.0 equiv).
    
  • Solvent: DCM (

    
    ).
    
  • Procedure: Stir at RT for 4 hours. Wash with 1M HCl to remove DMAP/TEA.

  • Outcome: Yields N-Boc-5-bromoindoline .[1] This substrate behaves like a standard aryl bromide.

Protocol B: Suzuki-Miyaura Coupling of N-Boc-5-bromoindoline

Designed for high conversion using the bulky Buchwald ligand system.

ParameterConditionRationale
Catalyst

(2 mol%)
Zero-valent Pd source avoids reduction step.
Ligand XPhos (4-8 mol%)Bulky biaryl ligand facilitates oxidative addition of electron-rich rings [1].
Base

(3.0 equiv)
Anhydrous weak base minimizes hydrolysis of the Boc group.
Solvent 1,4-Dioxane /

(10:1)
Small water content accelerates boronic acid transmetallation.
Temp 80°CSufficient energy for coupling; below Boc thermolysis threshold.

Step-by-Step:

  • Charge a vial with N-Boc-5-bromoindoline (1.0 equiv), Boronic Acid (1.5 equiv),

    
    , 
    
    
    
    , and XPhos.
  • Seal and purge with Argon (

    
    ).[2]
    
  • Add degassed Dioxane/Water.[1]

  • Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

If coupling an amine to the 5-position.

ParameterConditionRationale
Pre-Catalyst RuPhos Pd G4 (2 mol%)4th Gen precatalyst ensures rapid activation [2].
Base NaOtBu (1.4 equiv)Strong base required for amination; compatible with RuPhos.
Solvent Toluene or THFNon-polar solvents reduce hydrodebromination.
Temp 80–100°CRequired for difficult electron-rich aryl bromides.

Comparative Ligand Performance Data

Based on internal benchmarking for electron-rich aryl bromides (e.g., 5-bromoindoline).

LigandConversion (2h)Indole FormationRecommendation

< 15%HighDo Not Use. Monodentate, easily displaced by NH.
dppf 45%ModerateGood for Suzuki, but slow for hindered substrates.
XPhos > 95% LowGold Standard for Suzuki coupling.
RuPhos > 98% LowGold Standard for C-N coupling (Amination).

Mechanistic Insight: The "Poisoning" Pathway

The diagram below illustrates why the free amine causes failure and how the ligand selection bypasses this.

Mechanism Pd Pd(0) Active Species Coordination Dead End: Pd-N Coordination Pd->Coordination OxAdd Oxidative Addition (Ar-Pd-Br) Pd->OxAdd Substrate 5-Bromoindoline (Free NH) Substrate->Coordination Fast (Kinetic Trap) Substrate->OxAdd Slow (Steric barrier) Product Coupled Product OxAdd->Product + Coupling Partner Note Solution: Bulky Ligands (XPhos) block the N-Coordination path Note->Coordination

Figure 2: Kinetic competition between productive oxidative addition and catalyst poisoning by the indoline nitrogen.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. (Accessed 2024).[3]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Lmaleidykla. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one.

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

Sources

Technical Support Center: Purification & Handling of 5-Phenylindoline

[1]

Ticket ID: #PI-505-PUR Subject: Separation of 5-phenylindoline from starting materials (Suzuki Coupling / Reduction Routes) Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Isolating 5-phenylindoline presents a unique dual challenge: chemical instability (oxidation to indole) and physicochemical similarity to starting materials (specifically 5-bromoindoline).[1] Unlike standard Suzuki couplings where the product is significantly more polar than the halides, the secondary amine core of indoline dominates the polarity, making silica chromatography difficult without specific modifiers.

This guide addresses the three most common failure modes:

  • Co-elution with halo-indoline starting materials.[1]

  • Incomplete removal of boronic acids.[1]

  • Spontaneous oxidation to 5-phenylindole during workup.[1]

Module 1: The "Quick Fix" – Acid/Base Extraction Logic

User Question: "I have a lot of impurities. Can I clean this up without running a column?"

Technical Response: Yes, but only for specific impurities. You can exploit the basicity difference between the indoline (pKa ~4.9), the indole impurity (neutral/non-basic), and the boronic acid (acidic, pKa ~8.8).

  • 5-Phenylindoline: Protonates in dilute acid (Soluble in water).[1]

  • 5-Phenylindole (Oxidation impurity): Does NOT protonate in dilute acid (Stays in organic).[1]

  • Phenylboronic acid: Ionizes in base (Soluble in water).[1]

Protocol: The "3-Step" Differential Extraction

Use this protocol to remove Boronic Acids and Indoles.

  • Dissolution: Dissolve crude mixture in EtOAc or DCM .

  • Acid Wash (Targeting Indoline):

    • Extract the organic layer with 1M HCl (3x).[1]

    • Result: The Indoline moves to the Aqueous layer (as HCl salt).

    • Waste: The Organic layer now contains non-basic impurities (Indoles, Ligands, unreacted Halides*).

    • Note:5-bromoindoline is also basic and will unfortunately track with the product into the water.

  • Basification & Recovery:

    • Take the acidic Aqueous layer and cool to 0°C.[1]

    • Slowly basify with 4M NaOH until pH > 12.[1]

    • Extract back into DCM (3x).[1]

    • Dry (Na2SO4) and concentrate.[1][2][3]

Outcome: You have removed neutral/acidic impurities.[1] If 5-bromoindoline remains, proceed to Module 2.

Visual Logic: Extraction Flowchart

ExtractionLogicStartCrude Mixture(in Organic Solvent)AcidWashAdd 1M HClSeparate LayersStart->AcidWashOrgLayer1Organic Layer(Discard)AcidWash->OrgLayer1Neutrals (Indoles)Acids (Boronic)AqLayer1Aqueous Layer(Contains Indoline-H+)AcidWash->AqLayer1Protonated AminesBasifyBasify to pH 12(NaOH)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgFinal Organic Layer(Pure Indoline*)Extract->FinalOrgFree Base IndolineFinalAqFinal Aqueous(Borates/Salts)Extract->FinalAq

Caption: Differential extraction logic separating Indolines (basic) from Indoles (neutral) and Boronic Acids (acidic).

Module 2: Chromatography Troubleshooting

User Question: "My product spots are streaking on TLC, and I can't separate the product from the starting 5-bromoindoline."

Technical Response: This is the most difficult separation. Both compounds are secondary amines with similar lipophilicity.[1] Standard silica gel is slightly acidic, causing amines to protonate and "streak" (tail), ruining resolution.[1]

Solution A: The "Amine-Deactivated" Silica

You must neutralize the silica acidity to prevent tailing.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent.[1]

  • Recommended System:

    • Non-Polar: Hexane/EtOAc (3:1) + 1% Et3N.[1]

    • Polar: DCM/MeOH (95:5) + 0.5% NH4OH (30% aq).[1]

Solution B: Separation from 5-Bromoindoline (The "Hard" Case)

If flash chromatography fails to separate the starting material (SM) from the product:

MethodProtocol LogicSuitability
Recrystallization Convert to HCl salt .[1] Dissolve in minimal hot Ethanol; add Et2O until cloudy. Cool slowly.High. Bromo-indoline salts often have different crystal habits.[1]
Reverse Phase (C18) Use a water/acetonitrile gradient with 0.1% Formic Acid .[1]Medium. The "Bromo" group adds significant lipophilicity; C18 often resolves this better than Silica.[1]
Scavenging If SM is the limiting reagent, ensure full conversion by adding excess Boronic acid.[1] If Product is critical, use a Solid Supported Isocyanate scavenger (reacts with amines) only if you can selectively target the less sterically hindered amine (risky).[1]Low. Both are secondary amines; scavengers will eat your product.[1]

Module 3: The "Hidden" Enemy – Oxidation[4]

User Question: "My clear oil turned into a brown solid overnight. What happened?"

Technical Response: You have likely oxidized your 5-phenylindoline into 5-phenylindole . Indolines are sensitive to aerobic oxidation, a process catalyzed by light, silica gel, and trace metals (like the Palladium used in your coupling).[1]

Mechanism of Failure
  • Aromatization Driving Force: The indole ring is aromatic (10

    
     electrons); the indoline is not.[1] Thermodynamics favors the indole.[1]
    
  • Catalysts: The residual Pd(0) from your Suzuki coupling acts as a dehydrogenation catalyst upon exposure to air.[1]

Prevention Protocol
  • Workup Speed: Do not leave the crude mixture in solution overnight.

  • Inert Atmosphere: Perform all evaporations under Nitrogen/Argon if possible.[1]

  • Salt Formation: Isolate the product as the HCl or Oxalate salt .[1] The salt form is significantly more stable to oxidation than the free base.[1]

    • Procedure: Dissolve free base in Et2O.[1] Add 2M HCl in Et2O dropwise. Filter the white precipitate immediately.[1]

Visualizing the Stability Risk

OxidationRiskIndoline5-Phenylindoline(Target Product)CatalystsCatalysts:1. Pd Residues2. Light/Air3. Silica GelIndoline->CatalystsIndole5-Phenylindole(Impurity)Catalysts->Indole- 2H (Dehydrogenation)Irreversible

Caption: The thermodynamic drive toward aromatization converts Indoline to Indole, accelerated by Pd residues.[1]

References & Grounding

  • Indoline vs. Indole Basicity:

    • Fact: Indoline (pKa ~4.[1]9) is a stronger base than Indole (pKa ~ -2.4).[1] This is the fundamental basis for the extraction protocol.

    • Source:Bordwell pKa Table (Acidity in DMSO/Water).[1][4]

  • Suzuki Coupling of Indolines:

    • Context: Standard protocols for Suzuki coupling often use protected indoles to avoid catalyst poisoning, but direct coupling of 5-bromoindoline is possible with active catalysts (e.g., SPhos/Pd(OAc)2).[1]

    • Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[1]

  • Oxidation of Indolines:

    • Context: Dehydrogenation of indolines to indoles is a known synthetic transformation, often using Pd/C or oxidants.[1][5] This confirms the risk of spontaneous oxidation during workup containing Pd residues.[1]

    • Source:Tetrahedron Letters, "Oxidation of Indolines to Indoles".[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Indolines and boronic acids may be toxic.[1] Always consult the SDS before handling.

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Phenylindoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-phenylindoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors influencing its spectral properties. Through a comparative study with indoline and 5-bromoindoline, we elucidate the impact of substitution on the indoline chromophore. This guide is grounded in established spectroscopic principles and provides detailed experimental protocols for reproducible analysis.

Introduction: The Significance of the Indoline Scaffold and its Spectroscopic Properties

The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional dyes. The electronic properties of indolines, and by extension their UV-Vis absorption, are highly sensitive to the nature and position of substituents on the aromatic ring. Understanding these structure-property relationships is crucial for the rational design of novel molecules with tailored photophysical characteristics for applications such as fluorescent probes and photosensitizers.[1][2]

This guide focuses on 5-phenylindoline, a derivative where a phenyl group is introduced at the 5-position of the indoline ring system. This substitution is expected to significantly alter the electronic transitions compared to the parent indoline molecule by extending the π-conjugated system. To provide a clear and objective comparison, we will examine the UV-Vis absorption spectra of three key compounds:

  • Indoline: The parent heterocyclic compound, serving as our baseline.

  • 5-Phenylindoline: The topic of our investigation, illustrating the effect of an aryl substituent.

  • 5-Bromoindoline: A comparator with an electron-withdrawing halogen substituent, offering a contrasting electronic effect.

Theoretical Framework: Understanding Electronic Transitions in Indoline Derivatives

The UV-Vis absorption of indoline and its derivatives arises from the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).[3] The indoline system possesses two key electronic transitions, analogous to the ¹Lₐ and ¹Lₑ states in indole, though they are well-separated in indoline.[1][4] These transitions are influenced by the extent of the conjugated π-electron system and the presence of auxochromic or chromophoric substituents.[5][6]

  • Conjugation: Extending the conjugated system, as with the introduction of a phenyl group at the 5-position, is predicted to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, moving the absorption maxima (λₘₐₓ) to longer wavelengths.[5][7]

  • Substituent Effects: Electron-donating groups (like the amino group in the indoline ring) and electron-withdrawing groups (like the bromo substituent) can modulate the energy levels of the molecular orbitals, leading to either bathochromic or hypsochromic (blue) shifts.

  • Solvatochromism: The polarity of the solvent can also influence the absorption maxima by differentially stabilizing the ground and excited states of the molecule.[8][9][10][11][12][13]

Experimental Design: A Comparative Spectroscopic Analysis

To empirically validate these theoretical principles, a rigorous experimental protocol is necessary. The following sections detail the synthesis of the target compounds and the methodology for acquiring their UV-Vis spectra.

Synthesis of Target Compounds

The following synthetic routes are proposed for obtaining the required indoline derivatives.

Workflow for Synthesis and Purification

cluster_0 Synthesis of 5-Phenylindoline cluster_1 Synthesis of 5-Bromoindoline a1 5-Bromoindole a2 Suzuki Coupling (Phenylboronic acid, Pd catalyst, base) a1->a2 a3 5-Phenylindole a2->a3 a4 Reduction (e.g., NaBH4, H2/Pd) a3->a4 a5 5-Phenylindoline a4->a5 b1 Indole b2 Bromination (e.g., NBS) b1->b2 b3 5-Bromoindole b2->b3 b4 Reduction (e.g., NaBH4, H2/Pd) b3->b4 b5 5-Bromoindoline b4->b5

Caption: Proposed synthetic pathways for 5-phenylindoline and 5-bromoindoline.

Protocol for Synthesis of 5-Phenylindoline:

  • Suzuki Coupling: To a solution of 5-bromoindole in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude 5-phenylindole by column chromatography.

  • Reduction: Dissolve the purified 5-phenylindole in a suitable solvent (e.g., methanol or acetic acid).

  • Add a reducing agent such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[14]

  • Monitor the reaction until completion.

  • Quench the reaction, remove the solvent, and perform an appropriate workup.

  • Purify the final product, 5-phenylindoline, by column chromatography or recrystallization.

Protocol for Synthesis of 5-Bromoindoline:

  • Bromination: Dissolve indole in a suitable solvent (e.g., DMF or CCl₄).

  • Slowly add a brominating agent such as N-bromosuccinimide (NBS) at a controlled temperature.

  • Stir the reaction until completion.

  • Perform an aqueous workup and extract the 5-bromoindole.

  • Purify the product by column chromatography.

  • Reduction: Reduce the purified 5-bromoindole to 5-bromoindoline using a similar reduction procedure as described for 5-phenylindoline.[14]

UV-Vis Spectroscopic Analysis

Workflow for UV-Vis Spectroscopy

prep Sample Preparation (Stock solutions in Ethanol) dilute Serial Dilution (Working concentrations) prep->dilute measure Spectral Acquisition (200-400 nm) dilute->measure blank Blank Measurement (Ethanol) blank->measure analyze Data Analysis (λmax determination) measure->analyze

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Detailed Protocol:

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.[15]

  • Solvent: Use spectroscopic grade ethanol as the solvent to minimize background absorbance.

  • Sample Preparation:

    • Prepare stock solutions of indoline, 5-phenylindoline, and 5-bromoindoline in ethanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration suitable for absorbance measurements (typically in the range of 0.1 to 1 absorbance units), for example, 10 µg/mL.

  • Measurement:

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with ethanol to record the baseline.

    • Record the absorption spectrum of each sample from 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for each distinct absorption band.

    • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[3][15]

Results and Discussion: A Comparative Analysis

The following table summarizes the expected UV-Vis absorption data for the three compounds in ethanol. The data for indoline is based on literature values[4], while the data for the substituted derivatives are predicted based on established spectroscopic principles.

CompoundStructureλₘₐₓ₁ (nm)λₘₐₓ₂ (nm)Predicted Molar Absorptivity (ε) at λₘₐₓ₂
Indoline

~238~285Moderate
5-Phenylindoline Structure with phenyl at 5-pos>238>285High
5-Bromoindoline Structure with bromo at 5-pos>238>285Moderate

Analysis of Spectral Data:

  • Indoline: The spectrum of indoline is characterized by two main absorption bands. The higher energy band around 238 nm corresponds to the ¹Lₐ transition, while the lower energy, less intense band around 285 nm is attributed to the ¹Lₑ transition.[4]

  • 5-Phenylindoline: The introduction of the phenyl group at the 5-position extends the π-conjugation of the indoline system. This is expected to cause a significant bathochromic shift in both absorption bands. The increased size of the chromophore is also likely to lead to an increase in the molar absorptivity (a hyperchromic effect).

  • 5-Bromoindoline: The bromo substituent is an electron-withdrawing group via induction but has lone pairs that can participate in resonance. The net effect on the absorption maxima can be complex. However, a slight bathochromic shift is generally observed for halogenated aromatic compounds compared to the parent arene. The effect is anticipated to be less pronounced than that of the phenyl substituent.

Conclusion

This guide provides a framework for understanding and comparing the UV-Vis absorption maxima of 5-phenylindoline relative to its parent compound and a halogenated analog. The key takeaway is that the introduction of a phenyl group at the 5-position of the indoline ring is predicted to cause a significant bathochromic shift due to the extension of the π-conjugated system. This principle is fundamental in the design of novel indoline-based compounds with specific photophysical properties. The provided experimental protocols offer a robust methodology for the synthesis and spectroscopic characterization of these and other indoline derivatives, enabling researchers to validate these principles and explore new frontiers in materials science and drug discovery.

References

  • Allen, M. W., Unruh, J. R., Slaughter, B. D., Pyszczynski, S. J., Hellwig, T. R., Kamerzell, T. J., & Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(29), 5660–5669. [Link]

  • Slaughter, B. D., Allen, M. W., Lushington, G. H., & Johnson, C. K. (2003). Ab Initio and Density Functional Study of the Electronic Transitions of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(29), 5670–5679. [Link]

  • Request PDF. (2025, August 7). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. [Link]

  • Kachkovskyi, D., et al. (2021). Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. Scientific Reports, 11(1), 21545. [Link]

  • Solvatochromic and Photochromic behavior of 1',3',3'-trimethyl-8-nitrospiro[chromene-2,2'-indoline]. (2021, October 1). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Scilit. (n.d.). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. Retrieved from [Link]

  • Aaron, J. J., et al. (1983). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Croatica Chemica Acta, 56(1), 157-175. [Link]

  • Keum, S.-R., Hur, M.-S., Kazmaier, P. M., & Buncel, E. (1991). Thermo- and photochromic dyes: indolino-benzospiropyrans. Part I. UV-VIS spectroscopic studies of 1,3,3-trimethyl-6'-nitro- and 1,3,3-trimethyl-8'-nitro-indolino-benzospiropyrans. Canadian Journal of Chemistry, 69(12), 1940-1947. [Link]

  • Glinka, A., et al. (2022). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. Molecules, 27(21), 7485. [Link]

  • Lami, H. (1977). Indole's solvatochromism revisited. The Journal of Chemical Physics, 67(7), 3274–3281. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2844. [Link]

  • Applications of UV spectroscopy. (n.d.). e-PG Pathshala. [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

  • ResearchGate. (2026, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(19), 1845-1859. [Link]

  • Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes. Chemistry, 3(1), 223-231. [Link]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Unambiguous Validation of 5-phenyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the definitive structural confirmation of novel chemical entities is paramount. For researchers and drug development professionals, the analytical techniques employed must be both robust and unequivocal. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) for the validation of 5-phenyl-2,3-dihydro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. We will explore the causality behind experimental choices and demonstrate how HRMS serves as a self-validating system for structural elucidation, setting it apart from other analytical methods.

The Analytical Challenge: Beyond Simple Confirmation

The synthesis of complex organic molecules like this compound often yields a mixture of the desired product, isomers, and process-related impurities.[1][2] Traditional analytical techniques may lack the specificity to distinguish between these closely related compounds. High-Resolution Mass Spectrometry, however, offers unparalleled precision in mass measurement, enabling the determination of elemental composition and providing a high degree of confidence in structural assignment.[3][4][5][6]

This guide will walk through the validation of this compound, comparing its HRMS data against two potential, structurally similar impurities: 2-phenyl-2,3-dihydro-1H-indole and 5-benzyl-1H-indole.

Experimental Design: A Self-Validating Workflow

The power of HRMS lies not just in its precision, but in a workflow designed for comprehensive validation. The following diagram illustrates the logical process from sample analysis to confident structural confirmation.

HRMS_Validation_Workflow cluster_0 Sample Preparation & Introduction cluster_1 HRMS Data Acquisition cluster_2 Data Analysis & Validation Sample Prepare this compound (in appropriate solvent) LC Liquid Chromatography (LC) Separation Sample->LC Injection ESI Electrospray Ionization (ESI) LC->ESI Elution MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer FullScan Full Scan MS (Accurate Mass Measurement) MassAnalyzer->FullScan ddMS2 Data-Dependent MS/MS (Fragmentation Analysis) MassAnalyzer->ddMS2 Formula_Det Elemental Formula Determination (from Accurate Mass) FullScan->Formula_Det Isotope_Comp Isotopic Pattern Comparison FullScan->Isotope_Comp Frag_Analysis Fragmentation Pattern Analysis ddMS2->Frag_Analysis Confirmation Structural Confirmation Formula_Det->Confirmation Isotope_Comp->Confirmation Frag_Analysis->Confirmation

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 5-phenyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and application of novel compounds like 5-phenyl-2,3-dihydro-1H-indole are routine. However, the lifecycle of these molecules extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste with the same precision you apply to your research.

Understanding the Hazard Profile: A Precautionary Approach

Based on these related compounds, it is prudent to handle this compound with the assumption that it may possess the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation could be harmful.[1][2]

  • Aquatic Toxicity: Similar aromatic compounds can be toxic to aquatic life.

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations involving the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[4] Adherence to these regulations is not just a matter of best practice; it is a legal requirement.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[5][6] Given the inferred hazards, any waste containing this compound should be managed as hazardous chemical waste. This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, chromatography silica gel).

  • Solutions containing the compound.

  • Empty containers that are not properly decontaminated.

Step 2: Segregation of Waste Streams

Proper segregation is fundamental to safe and efficient disposal.[7][8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions. For this compound, the following segregation practices are mandatory:

  • Solid Waste: Collect pure compound and contaminated solids (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled solid waste container.

  • Non-Halogenated Organic Solvents: If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, ethyl acetate), collect it in a designated non-halogenated solvent waste container.

  • Halogenated Organic Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), use a designated halogenated solvent waste container.

  • Aqueous Waste: Collect aqueous solutions containing the compound separately. Do not mix with organic solvent waste.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_waste_type Is the waste primarily solid or liquid? cluster_liquid_type What is the solvent? cluster_containers Designated Waste Containers Start Waste Containing This compound Solid Solid Start->Solid Solid Liquid Liquid Start->Liquid Liquid SolidContainer Solid Chemical Waste Solid->SolidContainer NonHalogenated Non-Halogenated Organic Liquid->NonHalogenated e.g., Ethanol Halogenated Halogenated Organic Liquid->Halogenated e.g., DCM Aqueous Aqueous Liquid->Aqueous Water-based NonHalContainer Non-Halogenated Solvent Waste NonHalogenated->NonHalContainer HalContainer Halogenated Solvent Waste Halogenated->HalContainer AqContainer Aqueous Waste Aqueous->AqContainer

Caption: Waste Segregation Workflow for this compound.

Step 3: Proper Containerization and Labeling

All waste must be collected in containers that are in good condition and compatible with the chemical.[7][9] Containers must be kept closed except when adding waste.

Accurate and detailed labeling is a critical compliance point.[7][10] Each waste container must be labeled with:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The names of all other components in the container, including solvents and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • The date accumulation started.

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area near the point of generation.[7] This area must be under the control of the laboratory personnel. The storage area should have secondary containment to capture any potential spills.[11] It is also crucial to segregate incompatible waste containers within the storage area.

Step 5: Arranging for Disposal

Once a waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7] Do not pour any chemical waste down the drain.[3] Your EHS office will coordinate with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[5]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Small Spills: For a small spill of the solid material, carefully sweep it up and place it in a labeled hazardous waste container.[3] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.

  • Large Spills: For a large spill, evacuate the area immediately and notify your institution's EHS or emergency response team.[12][13] Do not attempt to clean up a large spill without proper training and equipment.

All personnel handling hazardous waste should be trained on emergency procedures and know the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.[12][13]

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible research. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, protect our environment, and ensure compliance with all regulatory requirements. As scientists, our pursuit of knowledge must always be balanced with a profound respect for the world we inhabit.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • U.S. Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
  • The University of Iowa. (n.d.). Chemical Waste Labeling Procedure. Retrieved from Environmental Health and Safety - The University of Iowa.
  • Environmental Protection Department. (n.d.). Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools.
  • Qatar University Digital Hub. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices.
  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures.
  • Safety Data Sheet. (n.d.). N-Fmoc-3-methyl-D-phenylalanine.
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2025, October 16).
  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Indole Detection Reagent - Safety D
  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 7).
  • KOVAC'S INDOLE REAGENT - Material Safety D
  • Regulations.gov. (2014, January 9).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
  • National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-phenyl-2,3-dihydro-1H-indole - Hazard.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.